molecular formula C9H13NO3S B1425765 [3-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1462985-30-3

[3-(Methoxymethyl)phenyl]methanesulfonamide

Cat. No. B1425765
M. Wt: 215.27 g/mol
InChI Key: SGWWDFFLMPHFJL-UHFFFAOYSA-N
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Description

“[3-(Methoxymethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS number 1462985-30-3 . It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol .


Physical And Chemical Properties Analysis

“[3-(Methoxymethyl)phenyl]methanesulfonamide” is a solid at room temperature . More detailed physical and chemical properties like boiling point, melting point, etc., are not available in the current search results.

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Research by Chan, Cox, and Sinclair (2008) highlights the selective hydrolysis of methanesulfonate esters, demonstrating a method for the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis. This approach allows for the selective removal of methanesulfonate esters without affecting the product ester, which is critical for the purity and safety of pharmaceutical compounds (L. Chan, B. Cox, R. Sinclair, 2008).

Synthesis and Characterization of Sulfonamide Derivatives

Durgadas, Mukkanti, and Pal (2012) synthesized N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide via Sonogashira cross-coupling, showcasing the compound's potential in creating complex molecules for further pharmacological study. This underscores the role of sulfonamide derivatives in the synthesis of novel compounds with potential therapeutic applications (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2012).

Structural Studies of Nimesulide Derivatives

The work of Dey et al. (2015) on the structural study of nimesulidetriazole derivatives, including variations of methanesulfonamide, highlights the importance of molecular structure in determining the properties of pharmaceutical compounds. The analysis of intermolecular interactions and crystal structures provides insights into the design of more effective and safer drugs (Tanusri Dey, Soumen Ghosh, et al., 2015).

Development of Chemoselective N-Acylation Reagents

Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their utility as chemoselective N-acylation reagents. This research contributes to the development of more efficient and selective synthesis methods in organic chemistry, enabling the production of complex molecules with high purity (K. Kondo, Erika Sekimoto, et al., 2000).

Applications in Electrochemistry

Lin et al. (2019) explored the use of phenyl methanesulfonate as an electrolyte additive to enhance the performance of lithium-ion batteries at low temperatures. This study illustrates the potential of sulfonamide derivatives in improving energy storage technologies, particularly in extending the operational temperature range of batteries (Yicun Lin, Xiaopeng Yue, et al., 2019).

properties

IUPAC Name

[3-(methoxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-8-3-2-4-9(5-8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWWDFFLMPHFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methoxymethyl)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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